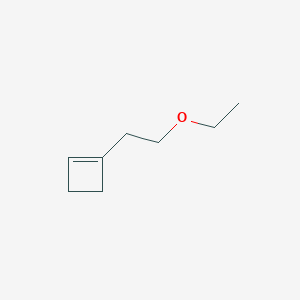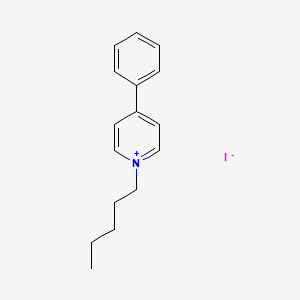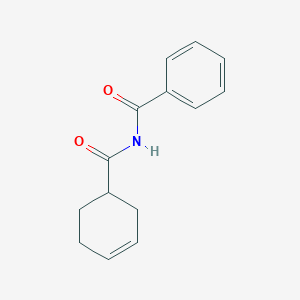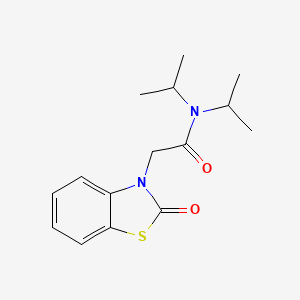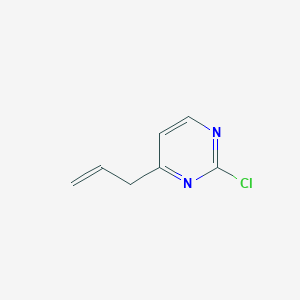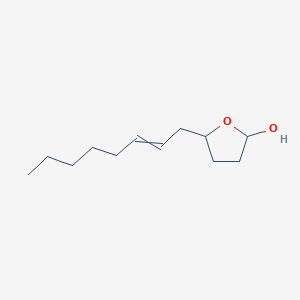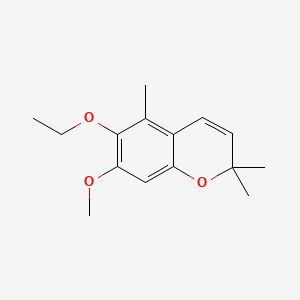
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene is an organic compound with the molecular formula C15H20O3. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of ethoxy and methoxy groups at the 6th and 7th positions, respectively, along with three methyl groups at the 2nd and 5th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-7-methoxy-2,2,5-trimethylchromene typically involves the alkylation of a chromene derivative. One common method is the reaction of 6-methoxy-2,2,5-trimethylchromene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenes.
Substitution: Introduction of halogens or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-7-methoxy-2,2,5-trimethylchromene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Ethoxy-6-methoxy-2,2-dimethylchromene: Similar structure but with two methyl groups at the 2nd position.
6-Methoxy-2,5,7,8-tetramethylchroman: Contains additional methyl groups and a different substitution pattern.
Uniqueness
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the trimethyl substitution, makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
117902-80-4 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
6-ethoxy-7-methoxy-2,2,5-trimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-6-17-14-10(2)11-7-8-15(3,4)18-12(11)9-13(14)16-5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
JRMSNDNMSQNZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1C)C=CC(O2)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


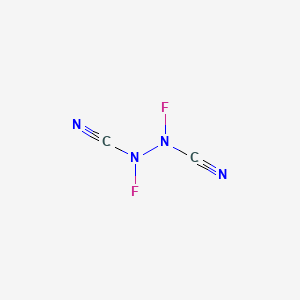
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
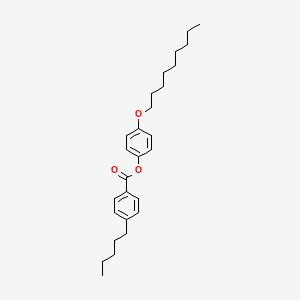

![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
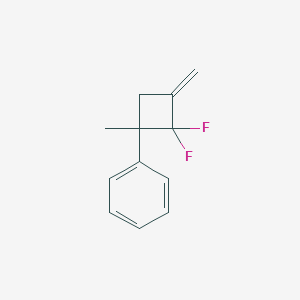
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
